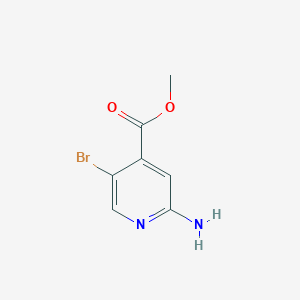
4,4'-Biphenyldicarboxaldehyde
Vue d'ensemble
Description
It appears as a white to light yellow crystalline powder and consists of two phenyl rings connected by a carboxaldehyde group . This compound has limited solubility in water but is soluble in organic solvents such as ethanol and acetone. It has a melting point of approximately 120-122°C and a boiling point around 320-325°C .
Mécanisme D'action
Target of Action
4,4’-Biphenyldicarboxaldehyde is an important organic synthesis intermediate and a derivative of biphenyl . It is primarily used in the synthesis of covalent organic frameworks (COFs) and has been employed in the separation of enantiomers .
Mode of Action
The compound interacts with its targets through condensation reactions. For instance, it can undergo imine condensation with heptakis(6-amino-6-deoxy)-β-cyclodextrin to form a novel chiral COF . It can also react with acetoacetylated sucrose in the presence of a piperidine catalyst to form a cross-linked system .
Biochemical Pathways
The compound is involved in the formation of covalent organic frameworks (COFs) through imine condensation reactions . These COFs have been used in the separation of enantiomers and in the removal of certain pollutants .
Result of Action
The primary result of the action of 4,4’-Biphenyldicarboxaldehyde is the formation of covalent organic frameworks (COFs). These COFs have been used for various applications, including the separation of enantiomers and the removal of certain pollutants .
Action Environment
The action of 4,4’-Biphenyldicarboxaldehyde is influenced by various environmental factors. For instance, the temperature and pH can affect the condensation reactions it undergoes . Additionally, the presence of other reactants, such as heptakis(6-amino-6-deoxy)-β-cyclodextrin or acetoacetylated sucrose, is necessary for the formation of COFs .
Analyse Biochimique
Biochemical Properties
4,4’-Biphenyldicarboxaldehyde plays a key role in the formation of COFs via Schiff base reactions . It interacts with other biomolecules such as tetra (4-aminophenyl) porphyrin (TAPP) to form a porphyrin-based COF . The nature of these interactions involves the formation of imine bonds, which are crucial for the stability and functionality of the COFs .
Molecular Mechanism
At the molecular level, 4,4’-Biphenyldicarboxaldehyde exerts its effects through the formation of imine bonds with other biomolecules. This leads to the creation of COFs, which can interact with various biomolecules and influence their function
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4’-Biphenyldicarboxaldehyde can change over time, particularly in relation to its role in the formation and stability of COFs
Méthodes De Préparation
4,4’-Biphenyldicarboxaldehyde can be synthesized through various methods. One common synthetic route involves the condensation reaction of 4,4’-biphenyldicarboxaldehyde with other organic compounds. For instance, it can be synthesized via a silane coupling reaction and condensation reaction . Another method involves the polyreaction of tetrakis(4-aminophenyl)methane, 2,2′-bipyridine-5,5′-diamine, and 4,4′-biphenyldicarboxaldehyde under solvothermal conditions . Industrial production methods typically involve similar condensation reactions, optimized for large-scale synthesis.
Analyse Des Réactions Chimiques
4,4’-Biphenyldicarboxaldehyde undergoes various chemical reactions, including:
Condensation Reactions: It reacts with amines to form imine linkages, commonly used in the synthesis of covalent organic frameworks (COFs).
Oxidation and Reduction: The aldehyde groups can be oxidized to carboxylic acids or reduced to alcohols under appropriate conditions.
Substitution Reactions: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents used in these reactions include amines, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions include imines, carboxylic acids, and alcohols.
Applications De Recherche Scientifique
4,4’-Biphenyldicarboxaldehyde has diverse applications in scientific research:
Comparaison Avec Des Composés Similaires
4,4’-Biphenyldicarboxaldehyde can be compared with other similar compounds, such as:
4,4”-p-terphenyldicarboxaldehyde (TDA): Similar in structure but with an additional phenyl ring, making it larger and potentially more rigid.
4-[2-(4-formylphenyl)ethynyl]benzaldehyde (EDA): Contains an ethynyl linkage, providing different electronic properties.
The uniqueness of 4,4’-Biphenyldicarboxaldehyde lies in its balance of size and reactivity, making it a versatile building block for various applications in materials science and organic synthesis.
Propriétés
IUPAC Name |
4-(4-formylphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O2/c15-9-11-1-5-13(6-2-11)14-7-3-12(10-16)4-8-14/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHLIYXNTWAEBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216206 | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66-98-8 | |
| Record name | [1,1′-Biphenyl]-4,4′-dicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000066988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (1,1'-Biphenyl)-4,4'-dicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Biphenyl-4,4'-dicarboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[4-(Ethylsulfonyl)phenyl]piperidine-4-carboxylic acid](/img/structure/B1328679.png)
![4-[2-Fluoro-4-(methylsulphonyl)phenoxy]aniline](/img/structure/B1328681.png)
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidine-4-carboxamide](/img/structure/B1328685.png)

![1-{[2-(2-Ethoxyphenyl)-5-methyl-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328689.png)
![3-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1328690.png)
![N-[1-(1-benzofuran-2-yl)ethyl]-N-cyclopentylamine](/img/structure/B1328692.png)
![1-{[5-Methyl-2-(4-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1328694.png)


![[{2-[(4-Fluorobenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328711.png)
![[(2-{[2-(1H-Indol-3-yl)ethyl]amino}-2-oxoethyl)-(phenyl)amino]acetic acid](/img/structure/B1328713.png)
![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}(phenyl)-amino]acetic acid](/img/structure/B1328714.png)
![[{2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328716.png)
